L-Tryptophan-d5(indole-d5)
Overview
Description
L-Tryptophan-d5(indole-d5) is an isotopically labeled analogue of L-Tryptophan . It is used in biophysical studies for neutron scattering and as an internal standard for the investigation of anti-inflammatory activity of low molecular weight fractions .
Molecular Structure Analysis
The molecular structure of L-Tryptophan-d5(indole-d5) is given by the SMILES string [2H]c1[nH]c2c([2H])c([2H])c([2H])c([2H])c2c1CC@HC(O)=O
. The empirical formula is C11D5H7N2O2
, and the molecular weight is 209.26
.
Physical And Chemical Properties Analysis
L-Tryptophan-d5(indole-d5) is a solid substance . Its optical activity is [α]20/D -30.5°, c = 1 in H2O
. The melting point is 280-285 °C (dec.) (lit.)
.
Scientific Research Applications
Isotopic Labelling in Protein and Peptide Research
L-Tryptophan-d5(indole-d5), where the indole ring's carbon atoms are deuterated, is used for isotopic labeling of tryptophan residues in proteins and peptides. This labeling aids in the vibrational analysis of the deuterated indole ring, allowing for a deeper understanding of hydrogen bonding and side-chain conformation in these biomolecules (Maruyama & Takeuchi, 1995).
Biofilm Formation in Bacteria
The degradation product of L-tryptophan, indole, plays a role in biofilm formation in various bacteria. Research on Fusobacterium nucleatum showed that tryptophan and indole influence biofilm formation, suggesting a broader role for these compounds in microbial communities (Sasaki-Imamura, Yano & Yoshida, 2010).
Tryptophan Metabolism in Immune Regulation
L-Tryptophan undergoes metabolic routes, retaining or breaking its indole ring, forming various signaling molecules. These molecules, including serotonin and melatonin, play crucial roles in immune regulation and homeostasis processes (Fiore & Murray, 2021).
Catalysis in Tryptophan Synthase Complex
In the tryptophan synthase complex, L-Tryptophan-d5(indole-d5) plays a role in the catalysis and substrate channeling processes. This involves detailed mechanisms at molecular levels, indicating the complexity of biochemical interactions and the crucial role of tryptophan in these processes (Dunn, 2012).
Biocatalyst in Amino Acid Synthesis
Tryptophan synthase, which utilizes tryptophan, is identified as an exceptional biocatalyst in noncanonical amino acid synthesis, offering insights into enzyme mechanisms and dynamics for various applications (Watkins‐Dulaney, Straathof & Arnold, 2020).
Fermentative Production and Modification
Research has shown the application of tryptophan derivatives in fermentative production processes. This includes the synthesis of hydroxylated or halogenated L-tryptophans, indicating the industrial and pharmaceutical applications of tryptophan and its derivatives (Ferrer, Elsaraf, Mindt & Wendisch, 2022).
Enzyme Mechanisms and Inhibition
Studies on tryptophanase, an enzyme that degrades tryptophan to produce indole, provide insight into enzyme mechanisms and potential for developing inhibitors. This could have implications in controlling bacterial biofilm formation (Scherzer, Gdalevsky, Goldgur, Cohen‐Luria, Bittner & Parola, 2009).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-HLTLGYGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480575 | |
Record name | L-Tryptophan-d5(indole-d5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tryptophan-d5 | |
CAS RN |
62595-11-3 | |
Record name | L-Tryptophan-d5(indole-d5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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